molecular formula C12H21NO4 B154859 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate CAS No. 132910-79-3

1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate

Cat. No. B154859
M. Wt: 243.3 g/mol
InChI Key: PVMJFJDVCVNWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.3 . The compound is typically a clear liquid that can range in color from colorless to light yellow to light orange .


Molecular Structure Analysis

The molecular structure of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is substituted at one position by a tert-butyl group and at another position by a methyl group .


Physical And Chemical Properties Analysis

1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate has a predicted boiling point of 307.4±35.0 °C and a predicted density of 1.094±0.06 g/cm3 . The compound is typically stored in a dry, sealed container at room temperature .

Scientific Research Applications

Asymmetric Synthesis and Chemical Intermediates

1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate plays a crucial role in asymmetric synthesis and as a chemical intermediate. For instance, it serves as a useful intermediate in the synthesis of nociceptin antagonists, showcasing its importance in medicinal chemistry. This compound was synthesized using diastereoselective reduction and isomerization techniques, demonstrating its versatility in large-scale operations (Jona et al., 2009).

Key Intermediate in Drug Synthesis

The compound has been identified as a key intermediate in the synthesis of drugs like Vandetanib. This showcases its significance in the pharmaceutical industry where it forms a crucial part of the synthetic pathway for important medications (Wang et al., 2015).

Applications in Organic Chemistry

In organic chemistry, this compound is involved in various reactions and syntheses. For instance, it is used in the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, highlighting its role in producing compounds with potential biological activities (Richter et al., 2009).

Enantioselective Synthesis

It's also used in the enantioselective synthesis of biological active alkaloids, demonstrating its utility in the preparation of complex, chirally pure substances. This aspect is vital for the development of drugs with specific stereochemical requirements (Passarella et al., 2005).

Synthesis of Biologically Active Compounds

The compound is instrumental in the synthesis of various biologically active compounds, such as crizotinib. This highlights its role in the preparation of molecules with significant therapeutic potential (Kong et al., 2016).

Building Block for Diverse Molecules

This compound acts as a building block for synthesizing a wide range of molecules, including amino acids and their derivatives. Its utility in synthesizing diverse small molecules aids in exploring biological and medicinal chemistry (Marin et al., 2004).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It carries the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl piperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMJFJDVCVNWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446512
Record name 1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate

CAS RN

167423-93-0
Record name 1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate

Citations

For This Compound
1
Citations
VS Kublitskii, AE Stepanov, VM Trukhan - Russian Journal of Organic …, 2008 - Springer
Modification of α-amino acids at the β-position provides a convenient synthetic approach to various unnatural amino acids. Conformationally rigid amino acid units play an important role …
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.